molecular formula C11H9N3S B12893306 1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile CAS No. 839732-04-6

1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12893306
CAS No.: 839732-04-6
M. Wt: 215.28 g/mol
InChI Key: DBXPWXKCHIKNPB-UHFFFAOYSA-N
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Description

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a phenylthio group, and a carbonitrile group

Preparation Methods

The synthesis of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with phenylthiol under specific conditions to introduce the phenylthio group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides in the presence of a base can lead to alkylation of the pyrazole ring.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile exhibits significant antimicrobial properties. In various studies, derivatives of this compound have been tested against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Compound NameBacterial StrainZone of Inhibition (mm)Activity Level
Compound AE. coli15Moderate
Compound BS. aureus22High
Compound CPseudomonas aeruginosa10Low

The mechanism of action for its antimicrobial activity typically involves disrupting bacterial cell walls or interfering with essential metabolic pathways for survival .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies on similar pyrazole derivatives indicate their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Effects on MDA-MB-231 Breast Cancer Cells

In a study examining the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells, significant reductions in cell motility and alterations in cytoskeletal dynamics were observed. The treatment resulted in:

  • Reduced migration : The compounds significantly inhibited the migration of cancer cells.
  • Actin reorganization : Alterations in actin polymerization were noted, which are crucial for cell motility .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Its structural features suggest potential interactions with specific molecular targets involved in cellular signaling pathways related to inflammation, apoptosis, or cell cycle regulation.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition Percentage (%)Reference
Cyclooxygenase (COX)75
Protein Kinase B (AKT)60

These findings highlight the compound's potential as a therapeutic agent in treating diseases where these enzymes play critical roles.

Structural Comparison with Related Compounds

Understanding how structural variations affect biological activity can provide insights into the design of more effective derivatives. The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
5-{[4-(methyl)phenyl]sulfanyl}-1-methylpyrazoleMethyl instead of tert-butylDifferent steric effects
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methylpyrazoleSulfonyl instead of sulfanylIncreased solubility
5-{[4-(tert-butyl)phenoxy]methyl}-3-methylpyrazoleDifferent ring systemAltered pharmacokinetics

These comparisons illustrate how subtle changes in chemical structure can lead to significant differences in biological activity .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The phenylthio group can enhance binding affinity to target proteins, while the carbonitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

    1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

    1-Methyl-5-(phenylthio)-1H-pyrazole-4-methanol: Features a hydroxymethyl group instead of a carbonitrile group.

The uniqueness of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile lies in its combination of substituents, which confer specific chemical reactivity and potential biological activity.

Biological Activity

1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile (CAS No. 839732-04-6) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their pharmacological properties, which include anti-inflammatory, analgesic, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C11H9N3S
Molecular Weight 219.27 g/mol
IUPAC Name This compound
CAS Number 839732-04-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonitriles under acidic or basic conditions. Various methods have been reported in literature, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study indicated that this compound showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing various pyrazoles, this compound exhibited notable inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for COX inhibition were found to be in the low micromolar range, indicating strong anti-inflammatory potential .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown analgesic activity in animal models. The analgesic effect was measured using the formalin test and hot plate test, where it significantly reduced pain responses compared to control groups .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways. By blocking COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. Furthermore, the presence of the phenylsulfanyl group may enhance its interaction with biological targets .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .
  • Anti-inflammatory Activity Assessment
    In a controlled experiment involving carrageenan-induced paw edema in rats, the compound showed a reduction in edema comparable to diclofenac sodium, a standard anti-inflammatory drug. The study reported an edema inhibition percentage of approximately 60% at a dose of 10 mg/kg .
  • Analgesic Activity Evaluation
    Another study focused on evaluating the analgesic effects using both acute and chronic pain models. Results indicated that treatment with the compound led to a significant decrease in pain responses in both models compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using precursors like ethyl acetoacetate, phenylhydrazine, and sulfur-containing reagents. Key intermediates (e.g., pyrazolecarboxylates) are hydrolyzed under basic conditions to yield carboxylic acid derivatives, as demonstrated in analogous pyrazole syntheses . Characterization involves IR spectroscopy (to confirm functional groups like C≡N and C=S), ¹H/¹³C-NMR (to verify substituent positions), and elemental analysis (to ensure purity) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves atomic-level geometry, particularly for sulfur and nitrile groups, which are prone to tautomerism or positional ambiguity .
  • UV-Vis and fluorescence spectroscopy : Used to study electronic transitions, especially in polar solvents like DMSO, where emission spectra (~356 nm) can validate conjugation effects .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How is crystallographic data for this compound processed, and which software is recommended?

Single-crystal X-ray diffraction data are refined using SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces). These programs optimize parameters like R-factors (<0.05) and validate bond-length discrepancies (e.g., C–S vs. C–N bonds) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for sulfur-containing pyrazoles?

Discrepancies in NMR or IR spectra (e.g., C=S vs. C–S–C bonding) may arise from dynamic equilibria or solvent polarity effects. Strategies include:

  • Variable-temperature NMR to detect tautomerism.
  • DFT calculations (using Gaussian or ORCA) to model electronic environments and compare with experimental spectra .
  • X-ray diffraction as a definitive structural arbiter .

Q. What methodologies optimize the compound’s synthetic yield for pharmacological studies?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, using POCl₃ as a cyclizing agent at 120°C improved yields in analogous pyrazolecarboxamide syntheses .
  • HPLC monitoring : Track intermediate formation and purity during multi-step syntheses .
  • Microwave-assisted synthesis : Reduces reaction time for thermally sensitive intermediates .

Q. How does the phenylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

The sulfur atom acts as a leaving group in nucleophilic substitutions or participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

  • SNAr reactions : Reactivity with amines or thiols at the 5-position.
  • C–S bond activation : Requires ligands like XPhos to prevent sulfur poisoning of catalysts .

Q. What strategies mitigate challenges in crystallizing sulfur/nitrile-containing pyrazoles?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize polar groups .
  • Cryocrystallography : Prevents thermal motion artifacts in low-symmetry crystals .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental vibrational spectra?

Disagreements in IR peaks (e.g., C≡N stretch ~2200 cm⁻¹) may stem from:

  • Solvent effects : Simulate spectra using a polarizable continuum model (PCM) .
  • Anharmonic corrections : Apply scaling factors to DFT-calculated frequencies .

Q. Why do biological activity assays for similar pyrazoles show variability across studies?

  • Substituent effects : Minor changes (e.g., –CF₃ vs. –CN) drastically alter pharmacokinetics .
  • Assay conditions : Varying cell lines or in vivo models (e.g., murine vs. human COX-2 inhibition) .
  • Metabolic stability : Sulfur oxidation to sulfoxides/sulfones can modulate activity .

Q. Methodological Recommendations

Best practices for pharmacological evaluation of this compound:

  • In vitro : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization assays .
  • In vivo : Assess analgesic/anti-inflammatory activity in rodent models (e.g., carrageenan-induced edema) with dose-response profiling .
  • ADMET profiling : Use hepatic microsomes to predict metabolic stability and CYP450 interactions .

Properties

CAS No.

839732-04-6

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

1-methyl-5-phenylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H9N3S/c1-14-11(9(7-12)8-13-14)15-10-5-3-2-4-6-10/h2-6,8H,1H3

InChI Key

DBXPWXKCHIKNPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)SC2=CC=CC=C2

Origin of Product

United States

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